molecular formula C9H18O2 B13164267 [1-(3-Methoxypropyl)cyclobutyl]methanol

[1-(3-Methoxypropyl)cyclobutyl]methanol

Cat. No.: B13164267
M. Wt: 158.24 g/mol
InChI Key: QTUXZOWKAMSVTK-UHFFFAOYSA-N
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Description

[1-(3-Methoxypropyl)cyclobutyl]methanol: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methoxypropyl group and a methanol group. It is used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of [1-(3-Methoxypropyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methoxy group is replaced by other functional groups. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(3-methoxypropyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-7-3-6-9(8-10)4-2-5-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXZOWKAMSVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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